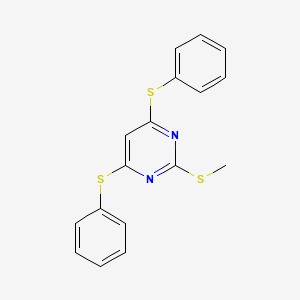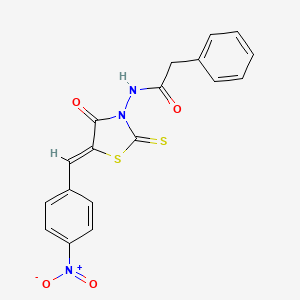
5-(anilinomethylene)-4-methoxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(anilinomethylene)-4-methoxy-2(5H)-furanone, also known as 5-AMF, is a natural product that has been isolated from a variety of plant sources. It is a highly oxygenated sesquiterpene, with a molecular formula of C11H12O3. 5-AMF has been shown to have a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has also been used in the synthesis of other compounds, and as a starting material for the synthesis of a wide range of pharmaceuticals.
Scientific Research Applications
Synthetic Chemistry Applications
Furanones, including compounds similar to 5-(anilinomethylene)-4-methoxy-2(5H)-furanone, serve as key intermediates in organic synthesis, enabling the creation of complex molecules through various synthetic routes. For example, the TEAF-mediated hydroxylation of allylic bromide provides a facile synthesis pathway for 4-methoxycarbonyl-2(5H)-furanone, highlighting a simple two-step synthesis approach that achieves a 67% global yield (Beltaïef et al., 1997). Additionally, the synthesis of enantiomerically pure 5-menthyloxy-2(5H)-furanones demonstrates the potential for creating homochiral synthons, important for pharmaceutical applications (Feringa & Lange, 1988).
Materials Science and Polymer Chemistry
Furanones are also utilized in the development of new materials and polymers. The catalytic aerobic oxidation of renewable furfural into furanone derivatives, such as maleic anhydride and 5-acetoxyl-2(5H)-furanone, demonstrates the potential of furanones in creating bioplastics and other polymer materials (Lan et al., 2014). The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block further underscores the role of furanone derivatives in producing environmentally friendly and sustainable materials (Jiang et al., 2014).
properties
IUPAC Name |
4-methoxy-5-(phenyliminomethyl)furan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-12(14)16-11(10)8-13-9-5-3-2-4-6-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIONTSYMQKFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2975974.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)
![(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2975978.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)

![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)
![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)